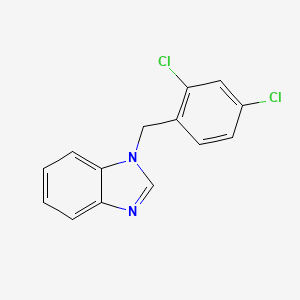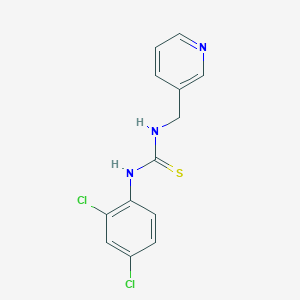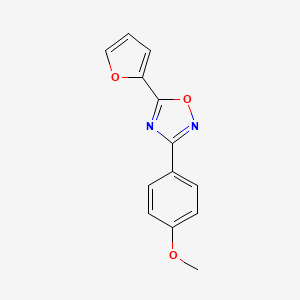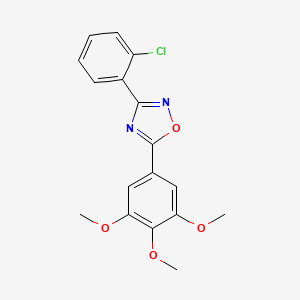
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide, also known as DMQX, is a chemical compound that is widely used in scientific research. It belongs to the class of quinoline derivatives and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. DMQX has been extensively studied for its potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the glycine site and prevents the binding of glycine, which is required for the activation of the receptor. This results in the inhibition of NMDA receptor-mediated neurotransmission, which is involved in many neurological processes such as learning and memory.
Biochemical and Physiological Effects
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is an excitatory neurotransmitter that is involved in many neurological processes. N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has also been shown to decrease the activity of nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that is involved in many physiological processes such as vasodilation and neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has a number of advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of the receptor in various neurological processes. N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide is also relatively stable and easy to handle, which makes it a convenient compound for lab experiments. However, N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide is also relatively expensive, which may limit its use in some labs.
Direcciones Futuras
There are many future directions for the study of N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide. One area of research is the potential applications of N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide in the treatment of various neurological disorders. N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has been shown to be effective in animal models of Alzheimer's disease, Parkinson's disease, epilepsy, and stroke, and further research is needed to determine its potential clinical applications. Another area of research is the development of new compounds based on N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide that may have improved pharmacological properties. Finally, further research is needed to understand the mechanism of action of N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide and its effects on various neurological processes.
Métodos De Síntesis
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide can be synthesized using a two-step method. In the first step, 2,4-dimethylquinoline is reacted with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. This reaction leads to the formation of N-(2,4-dimethylquinolin-8-yl)cyclopropanecarboxamide. In the second step, the resulting compound is treated with an appropriate reagent such as acetic anhydride to yield N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has been extensively used in scientific research for its potential applications in the treatment of various neurological disorders. It has been shown to be a potent antagonist of the NMDA receptor, which is involved in many neurological processes such as learning and memory. N-(2,4-dimethyl-8-quinolinyl)cyclopropanecarboxamide has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.
Propiedades
IUPAC Name |
N-(2,4-dimethylquinolin-8-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-9-8-10(2)16-14-12(9)4-3-5-13(14)17-15(18)11-6-7-11/h3-5,8,11H,6-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGXPWLVFSEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)




![N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine](/img/structure/B5817514.png)

![3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5817521.png)
![4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid](/img/structure/B5817524.png)
![4-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817535.png)
